Mitoflaxone sodium

Description

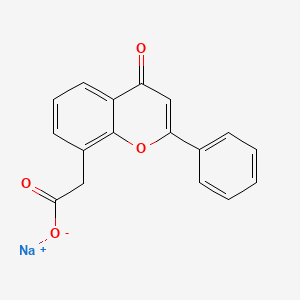

Structure

3D Structure of Parent

Properties

CAS No. |

87626-64-0 |

|---|---|

Molecular Formula |

C17H11NaO4 |

Molecular Weight |

302.26 g/mol |

IUPAC Name |

sodium;2-(4-oxo-2-phenylchromen-8-yl)acetate |

InChI |

InChI=1S/C17H12O4.Na/c18-14-10-15(11-5-2-1-3-6-11)21-17-12(9-16(19)20)7-4-8-13(14)17;/h1-8,10H,9H2,(H,19,20);/q;+1/p-1 |

InChI Key |

IXVASPMKXYVFLK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC(=C3O2)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of Mitoflaxone Sodium: A STING Agonist with a Discontinued Path

Despite initial interest in its potential as a therapeutic agent, Mitoflaxone sodium, identified as a Stimulator of Interferon Genes (STING) agonist, currently has limited publicly available data detailing its precise mechanism of action.[1] The discontinuation of its development has resulted in a scarcity of in-depth technical information, precluding a comprehensive analysis of its signaling pathways and quantitative effects.

This compound (C17H11NaO4) is a chemical compound registered with the CAS number 87626-64-0.[2] While its classification as a STING agonist provides a foundational understanding of its expected biological activity, the specific molecular interactions, downstream signaling cascades, and dose-dependent cellular responses remain largely undocumented in peer-reviewed literature.[1]

The Presumed STING Signaling Pathway

As a STING agonist, this compound would be anticipated to activate the STING pathway, a critical component of the innate immune system. This pathway is essential for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and subsequently mounting an immune response.

The canonical STING pathway is initiated by the binding of cyclic dinucleotides (CDNs), either of bacterial origin or produced by the enzyme cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA, to STING proteins located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other inflammatory cytokines. These cytokines play a pivotal role in orchestrating an anti-pathogen and anti-tumor immune response.

Below is a generalized diagram representing the expected signaling cascade initiated by a STING agonist like this compound.

Figure 1: A generalized signaling pathway for a STING agonist.

Lack of Quantitative Data and Experimental Protocols

A thorough search of scientific databases and clinical trial registries did not yield any quantitative data regarding the efficacy, potency (e.g., EC50), or pharmacokinetic/pharmacodynamic profile of this compound. Consequently, the creation of structured data tables for comparative analysis is not possible at this time.

Similarly, detailed experimental protocols specific to the investigation of this compound are not available in the public domain. To provide a framework for how such studies might be conducted, a generalized workflow for characterizing a novel STING agonist is presented below.

Figure 2: A generalized experimental workflow for characterizing a STING agonist.

Conclusion

While this compound is identified as a STING agonist, the discontinuation of its development has left a significant void in the scientific literature regarding its specific mechanism of action. The information available is insufficient to construct a detailed technical guide as requested. Further research and publication of preclinical data would be necessary to fully elucidate the molecular interactions and therapeutic potential of this compound. Researchers interested in the STING pathway are encouraged to consult literature on other well-characterized STING agonists to infer potential experimental approaches and mechanistic details.

References

Mitoflaxone Sodium: An Examination of a Discontinued STING Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitoflaxone sodium, the sodium salt of Flavone-8-Acetic Acid, emerged as a synthetic small molecule investigated for its potential as a Stimulator of Interferon Genes (STING) agonist in the context of cancer therapy. Developed by Merck Serono, the compound was evaluated for its ability to induce an innate immune response against neoplasms. Despite initial interest in its therapeutic area, the development of this compound has been discontinued. This guide provides a comprehensive overview of the available information on this compound, including its chemical identity and its proposed mechanism of action through the STING pathway. However, a notable scarcity of public-domain data, including detailed experimental protocols, quantitative results from preclinical and clinical studies, and specific synthesis pathways, limits a full in-depth analysis.

Introduction

The discovery of the STING pathway as a critical component of the innate immune system has spurred the development of numerous agonists to harness its anti-tumor potential. This compound was one such candidate, belonging to the flavonoid class of compounds. Its parent molecule, Flavone-8-Acetic Acid (FAA), has a history of investigation as a vascular-disrupting agent and immunomodulator.[1] this compound was specifically explored for its ability to activate STING, a transmembrane protein in the endoplasmic reticulum that, upon activation, triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, can promote the maturation of dendritic cells, enhance CD8+ T cell priming, and ultimately lead to a robust anti-tumor immune response.

Chemical Properties and Identification

A summary of the key chemical identifiers for this compound is provided in the table below.

| Property | Value |

| Chemical Name | Sodium 2-(4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetate |

| Synonyms | This compound, 4H-1-Benzopyran-8-acetic acid, 4-oxo-2-phenyl-, sodium salt |

| Molecular Formula | C17H11NaO4 |

| CAS Number | 87626-64-0 |

Mechanism of Action: STING Pathway Activation

This compound was investigated as a STING agonist.[2] The canonical STING signaling pathway is initiated by the recognition of cyclic dinucleotides (CDNs), which can be of bacterial origin or produced endogenously by the enzyme cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA. The binding of CDNs to STING induces a conformational change, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus. This facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons.

Caption: General overview of the cGAS-STING signaling pathway.

Discovery and Development Origin

Experimental Data and Protocols

A thorough search of scientific literature, patent databases, and clinical trial registries did not yield specific, detailed experimental protocols or quantitative data for this compound. While general methodologies for assessing STING activation, such as measuring interferon-beta production in cell lines like THP-1, are standard, the specific results of such assays for this compound are not publicly available. Similarly, no data from in vivo preclinical studies or clinical trials for this compound could be retrieved.

Synthesis

Detailed, validated protocols for the specific synthesis of this compound (4H-1-Benzopyran-8-acetic acid, 4-oxo-2-phenyl-, sodium salt) are not described in the available literature. However, general synthetic routes for related benzopyran-4-one derivatives have been published, often involving the Vilsmeier-Haack reaction for the formylation of substituted ortho-hydroxy acetophenones as a key step.[6] A potential, though unverified, workflow for the synthesis could be conceptualized as follows:

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion

This compound represents an example of a discontinued drug candidate in the challenging field of STING agonist development. While its identity as a flavonoid-based STING agonist developed by Merck Serono for oncological indications is established, the lack of publicly available data on its discovery, preclinical and clinical development, and specific experimental protocols prevents a more detailed technical analysis. The information presented here is based on the limited data available in the public domain and is intended to provide a high-level overview for researchers and professionals in the field of drug development. The discontinuation of this compound, alongside other STING agonists, highlights the complexities of translating promising preclinical immunological concepts into effective and safe clinical therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Mitoflaxone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. No keeping the red light on for Sting | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 4. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Mitoflaxone Sodium: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitoflaxone sodium, the sodium salt of flavone-8-acetic acid, is a synthetic flavonoid derivative that has garnered interest for its potential as an immunomodulatory agent. This document provides a comprehensive technical overview of its chemical structure, properties, and its putative mechanism of action as a Stimulator of Interferon Genes (STING) agonist. Drawing parallels from its parent compound, flavone-8-acetic acid (FAA), this guide summarizes its chemical and physical properties, outlines its role in the STING signaling pathway, and presents inferred experimental methodologies for its study. Due to the limited publicly available data specifically for this compound, information from closely related analogs, particularly FAA and DMXAA, is referenced to provide a foundational understanding for research and development professionals.

Chemical Structure and Properties

This compound is a salt composed of a flavone-8-acetic acid anion and a sodium cation. The core structure is based on the flavonoid scaffold.

Chemical Structure:

-

IUPAC Name: sodium 2-(4-oxo-2-phenylchromen-8-yl)acetate[1]

-

Molecular Formula: C₁₇H₁₁NaO₄[1]

-

CAS Number: 87626-64-0[1]

-

SMILES: C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC(=C3O2)CC(=O)[O-].[Na+]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 302.26 g/mol | PubChem[1] |

| Exact Mass | 302.05550311 Da | PubChem[1] |

| Topological Polar Surface Area | 66.4 Ų | PubChem[1] |

| Heavy Atom Count | 22 | PubChem[1] |

| Formal Charge | 0 | PubChem |

| Complexity | 454 | PubChem[1] |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 2 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Mechanism of Action: STING Agonism

Mitoflaxone, as a derivative of flavone-8-acetic acid (FAA), is understood to act as an agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating an immune response.

The cGAS-STING Signaling Pathway

The activation of the STING pathway by compounds like Mitoflaxone is believed to mimic the natural activation by cyclic dinucleotides (CDNs). The proposed signaling cascade is as follows:

-

Binding to STING: Mitoflaxone is thought to directly bind to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein.

-

STING Conformational Change and Translocation: This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.

-

TBK1 Recruitment and Activation: In the Golgi, the activated STING dimer recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation: Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.

-

Type I Interferon Production: In the nucleus, the IRF3 dimer binds to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines, leading to their transcription and secretion.

This cascade ultimately results in a potent anti-tumor immune response, primarily observed in murine models.

References

The Biological Activity of Mitoflaxone Sodium: A Technical Guide to STING Agonist Screening

Disclaimer: Publicly available information on the specific biological activity of Mitoflaxone sodium is exceptionally limited. It has been sparsely identified as a discontinued STING (Stimulator of Interferon Genes) agonist. This guide, therefore, provides a comprehensive framework for the biological activity screening of a putative STING agonist, using methodologies and data from known STING activators as a proxy for how a compound like this compound would be evaluated.

Introduction to STING and its Role in Immunity

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage, including that occurring within tumor cells. Activation of STING triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This, in turn, stimulates an anti-viral and anti-tumor immune response. As such, STING agonists are a promising class of molecules for cancer immunotherapy.

In Vitro Biological Activity Screening

A tiered approach is typically employed for the in vitro screening of STING agonists, starting with cell-based reporter assays for high-throughput screening, followed by more detailed mechanistic and functional assays.

Data Presentation: In Vitro Activity of Representative STING Agonists

The following table summarizes the in vitro activity of commonly studied STING agonists. This data is representative of the endpoints that would be assessed for a novel compound like this compound.

| Compound | Assay Type | Cell Line | Endpoint | EC50 | Reference |

| 2'3'-cGAMP | IFN-β Secretion | THP-1 | IFN-β ELISA | ~70 µM | [1] |

| diABZI | IFN-β Secretion | THP-1 | IFN-β ELISA | 3.1 µM | [2] |

| KAS-08 | ISG Reporter | THP-1 | Luciferase | 0.18 µM | [2] |

| ADU-S100 | IRF3 Reporter | THP-1 Dual | Luciferase | 3.03 µg/mL | [3] |

| GA-MOF | IRF Reporter | THP-1 | Luciferase | 2.34 µM | [4] |

Experimental Protocols: In Vitro Assays

This assay is a primary screening tool to identify compounds that activate the STING pathway, leading to the expression of a reporter gene (luciferase) under the control of an interferon-stimulated response element (ISRE).

Protocol:

-

Cell Seeding: Seed THP-1 dual reporter cells in a 96-well white, clear-bottom plate at a density of 40,000 cells per well in 75 µL of assay medium.[5]

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) at 4-fold the final desired concentration in assay medium.

-

Treatment: Add 25 µL of the diluted compound to the appropriate wells. For control wells, add 25 µL of assay medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[5]

-

Luciferase Detection: Add 100 µL of a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay reagent) to each well.

-

Signal Measurement: Incubate at room temperature for 15-30 minutes with gentle rocking, then measure the luminescence using a plate reader.[5]

This assay quantifies the secretion of IFN-β, a key cytokine produced upon STING activation.

Protocol:

-

Cell Treatment: Seed human peripheral blood mononuclear cells (PBMCs) or THP-1 cells in a 96-well plate and treat with varying concentrations of the STING agonist for 24 hours.[1]

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

-

ELISA Plate Preparation: Coat a 96-well ELISA plate with a capture antibody against human IFN-β overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[6]

-

Sample Incubation: Add diluted supernatants and IFN-β standards to the wells and incubate for 2 hours at room temperature.[6]

-

Detection: Wash the plate and add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

-

Signal Development: Add a TMB substrate solution and incubate in the dark. Stop the reaction with a stop solution.[7]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][8]

This technique is used to detect the phosphorylation of key proteins in the STING signaling cascade, such as TBK1 and IRF3, which indicates pathway activation.

Protocol:

-

Cell Lysis: Treat cells with the STING agonist for a specified time (e.g., 2 hours), then lyse the cells in RIPA buffer on ice.[9]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel.[10]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phosphorylated TBK1 (pTBK1) and phosphorylated IRF3 (pIRF3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Biological Activity Screening

In vivo studies are crucial to evaluate the anti-tumor efficacy and systemic immune activation of a STING agonist. Syngeneic mouse tumor models are commonly used for this purpose.

Data Presentation: In Vivo Efficacy of Representative STING Agonists

The following table presents representative in vivo data for STING agonists in murine tumor models.

| Compound | Mouse Model | Dosing Route | Efficacy Endpoint | Result | Reference |

| DMXAA | B16 Melanoma | Intratumoral | Tumor Regression | Complete regression in majority of mice | [11][12] |

| 3'3' cGAMP | MycCaP Prostate Cancer | Intratumoral | Tumor Regression | 50% response rate in injected tumors | [13] |

| diABZI | B16-F10 Melanoma | Intravenous | Tumor Growth Inhibition | Significant reduction in tumor growth | [14] |

| ALG-031048 | CT26 Colon Carcinoma | Intratumoral | Tumor Growth Delay | Significant delay in tumor growth | [15] |

Experimental Protocol: Syngeneic Mouse Tumor Model

The B16 melanoma model is a widely used and aggressive model to assess the efficacy of cancer immunotherapies.

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject B16-F10 melanoma cells into the flank of C57BL/6 mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the STING agonist (e.g., this compound) via intratumoral or systemic (e.g., intravenous) injection at specified doses and schedules. The control group receives a vehicle control.

-

Efficacy Assessment: Continue to monitor tumor growth. The primary endpoint is typically tumor growth inhibition or complete tumor regression. Overall survival is also a key endpoint.[16]

-

Immunophenotyping (Optional): At the end of the study, or at specified time points, tumors and spleens can be harvested to analyze the immune cell infiltrate by flow cytometry, assessing the activation and proliferation of T cells, dendritic cells, and other immune cells.[17]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: The STING signaling pathway activated by cytosolic dsDNA or a STING agonist.

Caption: A typical experimental workflow for the screening of STING agonists.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extremely potent immunotherapeutic activity of a STING agonist in the B16 melanoma model in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. biorxiv.org [biorxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. jitc.bmj.com [jitc.bmj.com]

Mitoflaxone Sodium: An In-Depth Technical Guide to In Vitro Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Mitoflaxone sodium is a compound for which publicly available in vitro study data is limited. This technical guide is a synthesized overview based on the known mechanisms of action for its compound class (STING agonists) and standard in vitro assays used to characterize such molecules. The data presented herein is illustrative and intended to serve as a template for experimental design and interpretation.

Core Tenets of this compound In Vitro Evaluation

This compound has been identified as a Stimulator of Interferon Genes (STING) agonist[1]. The STING pathway is a crucial component of the innate immune system that, when activated, can lead to the production of type I interferons and other pro-inflammatory cytokines, ultimately inducing apoptosis in target cells. Preliminary in vitro studies on a compound like this compound would therefore focus on elucidating its cytotoxic effects, mechanism of action, and impact on key cellular signaling pathways.

This guide outlines a series of foundational in vitro experiments to characterize the bioactivity of this compound, including assessments of cell viability, mitochondrial function, and the elucidation of the apoptotic signaling cascade.

Data Presentation: Summary of Quantitative In Vitro Data

The following tables represent hypothetical data from key in vitro assays performed on a cancer cell line (e.g., HT-29, human colorectal adenocarcinoma) treated with this compound for 48 hours.

Table 1: Cell Viability Assessment by MTT Assay

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.2 |

| 1 | 95.3 ± 3.8 |

| 5 | 78.1 ± 5.1 |

| 10 | 52.4 ± 4.5 |

| 25 | 28.9 ± 3.9 |

| 50 | 15.2 ± 2.8 |

Table 2: Mitochondrial Membrane Potential (ΔΨm) Analysis

| This compound Concentration (µM) | % of Cells with Depolarized Mitochondria (Mean ± SD) |

| 0 (Vehicle Control) | 5.2 ± 1.1 |

| 10 | 25.8 ± 3.4 |

| 25 | 58.6 ± 4.9 |

| 50 | 85.1 ± 5.7 |

Table 3: Western Blot Densitometry Analysis of Key Apoptotic Proteins

| Target Protein | This compound (25 µM) - Fold Change vs. Control (Mean ± SD) |

| Phospho-STING (Ser366) | 8.2 ± 1.1 |

| Phospho-TBK1 (Ser172) | 6.5 ± 0.9 |

| Phospho-IRF3 (Ser396) | 7.1 ± 1.0 |

| Cleaved Caspase-3 | 9.7 ± 1.3 |

| Bcl-2 | 0.4 ± 0.1 |

| Bax | 2.8 ± 0.4 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay quantitatively assesses cell metabolic activity, which is an indicator of cell viability.[2][3]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with varying concentrations of this compound (or vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Aspirate the media and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[3][4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay is used to detect the loss of mitochondrial membrane potential, a key event in early apoptosis.[5][6]

Methodology:

-

Cell Culture and Treatment: Seed cells in a 24-well plate and treat with this compound as described for the cell viability assay.

-

Dye Loading: After treatment, incubate the cells with a cationic fluorescent dye such as TMRE (tetramethylrhodamine, ethyl ester) or JC-10.[7][8] In healthy cells with high mitochondrial membrane potential, these dyes accumulate in the mitochondria and fluoresce brightly. In apoptotic cells with depolarized mitochondria, the dye remains in the cytoplasm in a monomeric form with lower fluorescence intensity or a spectral shift.[6][7]

-

Fluorescence Measurement: Analyze the cells using a fluorescence microscope or a flow cytometer to quantify the percentage of cells with depolarized mitochondria.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway of interest.[9][10]

Methodology:

-

Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-STING, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[12]

-

Densitometry: Quantify the intensity of the protein bands using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathway

Caption: this compound-induced STING signaling pathway leading to apoptosis.

Experimental Workflow

Caption: A typical experimental workflow for the in vitro evaluation of this compound.

References

- 1. Mitoflaxone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]

- 5. Mitochondrial Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

Mitoflaxone Sodium: A Technical Guide to STING Target Identification and Validation

Disclaimer: Publicly available scientific literature and databases do not contain specific quantitative data (e.g., binding affinities, EC50 values) or detailed experimental protocols for the target identification and validation of Mitoflaxone sodium. It is known that this compound was developed by Merck Serono SA and is a STING (Stimulator of Interferon Genes) agonist, though its development has been discontinued[1]. This guide, therefore, provides a comprehensive overview of the established experimental methodologies and signaling pathways relevant to the identification and validation of a STING agonist, using this compound as a representative compound. The quantitative data presented in the tables are illustrative examples and not experimentally determined values for this compound.

Introduction

This compound is recognized as an agonist of the STING protein, a critical component of the innate immune system. Activation of the STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, playing a key role in anti-tumor and anti-viral immunity. The identification and validation of STING as the direct target of this compound would involve a series of robust biochemical and cell-based assays. This technical guide outlines the typical experimental workflow, from initial target discovery to downstream signaling validation, that would be employed to characterize a compound like this compound.

Target Identification Methodologies

The initial step in characterizing a novel compound discovered through phenotypic screening is the identification of its molecular target. For a compound like this compound, a combination of affinity-based and biophysical methods would be employed.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique to isolate the binding partners of a small molecule from a complex biological sample, such as a cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: this compound would be chemically modified to incorporate an affinity tag (e.g., biotin) via a linker arm, creating an "affinity probe." It is crucial that this modification does not significantly impair the compound's biological activity.

-

Immobilization: The biotinylated this compound probe is immobilized on a solid support, such as streptavidin-coated agarose or magnetic beads.

-

Cell Lysate Preparation: Human monocytic cell lines, such as THP-1, which express STING, are lysed to prepare a total protein extract.

-

Affinity Pull-down: The cell lysate is incubated with the immobilized this compound probe. Proteins that bind to this compound will be captured on the beads.

-

Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Gel Electrophoresis and Protein Identification: The eluted proteins are separated by one-dimensional SDS-polyacrylamide gel electrophoresis (1D-SDS-PAGE). Protein bands that are present in the this compound pull-down but absent in a control pull-down (using beads without the probe or with a non-binding analogue) are excised. The proteins in these bands are then identified using mass spectrometry (e.g., LC-MS/MS).

dot digraph[graph, fontname="Arial", fontsize=10, layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.5] { graph [bgcolor="#FFFFFF", margin=0.2]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

} . Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that confirms direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay

-

Cell Treatment: Intact cells (e.g., THP-1) are treated with either this compound or a vehicle control.

-

Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a fixed duration (e.g., 3 minutes).

-

Cell Lysis: The cells are lysed by freeze-thaw cycles.

-

Separation of Soluble and Precipitated Proteins: The lysates are centrifuged at high speed to pellet the denatured, aggregated proteins.

-

Analysis of Soluble Fraction: The supernatant, containing the soluble proteins, is collected. The amount of soluble STING protein at each temperature is quantified by Western blotting or other protein detection methods like ELISA.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble STING as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates direct binding and stabilization of STING.

dot digraph[graph, fontname="Arial", fontsize=10, layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.5] { graph [bgcolor="#FFFFFF", margin=0.2]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

} . Caption: Workflow for the Cellular Thermal Shift Assay.

Target Validation and Downstream Signaling

Once STING is identified as the putative target, its role in mediating the effects of this compound must be validated. This involves confirming direct binding and assessing the activation of the STING signaling pathway.

Direct Binding Assays

To quantify the binding affinity of this compound to STING, in vitro binding assays would be performed using purified recombinant STING protein.

| Assay | Principle | Example Quantitative Data |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | Kd = 150 nM (Illustrative) |

| Surface Plasmon Resonance (SPR) | Measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip, providing kinetic data (kon, koff) and the dissociation constant (Kd). | Kd = 200 nM (Illustrative) |

| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding, to determine the dissociation constant (Kd). | Kd = 180 nM (Illustrative) |

STING Pathway Activation Assays

Activation of STING by an agonist like this compound initiates a downstream signaling cascade. The key events in this pathway can be monitored to confirm functional engagement of the target.

The STING Signaling Pathway

Upon binding of an agonist, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons, such as IFN-β.

dot digraph[graph, fontname="Arial", fontsize=10, layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.5] { graph [bgcolor="#FFFFFF", margin=0.2]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

} . Caption: this compound-induced STING Signaling Pathway.

Experimental Validation of Pathway Activation

| Assay | Principle | Example Quantitative Data |

| TBK1 Phosphorylation Assay | Western blot analysis of cell lysates using an antibody specific for phosphorylated TBK1 (p-TBK1) at Ser172. | 2.5-fold increase in p-TBK1 at 10 µM this compound (Illustrative) |

| IRF3 Phosphorylation Assay | Western blot analysis of cell lysates using an antibody specific for phosphorylated IRF3 (p-IRF3) at Ser396. | 3.0-fold increase in p-IRF3 at 10 µM this compound (Illustrative) |

| IFN-β Reporter Assay | Use of a cell line engineered with a luciferase reporter gene under the control of the IFN-β promoter. Luminescence is measured as an indicator of promoter activity. | EC50 = 5 µM (Illustrative) |

| IFN-β ELISA | Enzyme-linked immunosorbent assay to quantify the concentration of secreted IFN-β in the cell culture supernatant. | EC50 = 7.5 µM (Illustrative) |

Experimental Protocol: Western Blot for TBK1/IRF3 Phosphorylation

-

Cell Culture and Treatment: Plate THP-1 cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for p-TBK1 (Ser172) or p-IRF3 (Ser396).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to a loading control (e.g., β-actin or total protein levels of TBK1/IRF3).

Genetic Validation using siRNA

To definitively confirm that the effects of this compound are mediated through STING, gene silencing with small interfering RNA (siRNA) can be employed.

Experimental Protocol: siRNA Knockdown

-

siRNA Transfection: Transfect THP-1 cells with either an siRNA specifically targeting STING mRNA or a non-targeting control siRNA.

-

Incubation: Allow the cells to incubate for 48-72 hours to achieve significant knockdown of the target protein.

-

Validation of Knockdown: Confirm the reduction in STING protein levels by Western blot.

-

Treatment and Assay: Treat the STING-knockdown and control cells with this compound.

-

Endpoint Measurement: Measure a downstream effect, such as IFN-β production by ELISA. A significant reduction in IFN-β production in the STING-knockdown cells compared to the control cells upon treatment with this compound would validate that the compound acts through STING.

Conclusion

The comprehensive characterization of a novel compound like this compound requires a multi-faceted approach to confidently identify and validate its molecular target. The methodologies outlined in this guide, from initial target discovery using affinity chromatography and cellular thermal shift assays to the validation of downstream signaling pathways and genetic confirmation, represent a robust workflow for elucidating the mechanism of action of a STING agonist. While specific experimental data for this compound is not publicly available, the application of these standard techniques would be essential to formally establish STING as its direct and functional target.

References

In-Depth Technical Guide: Mitoflaxone Sodium Pharmacokinetics and ADME Profile

Disclaimer: Following a comprehensive review of scientific literature and patent databases, it has been determined that there is no publicly available data on the pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of mitoflaxone sodium. This compound is a STING (Stimulator of Interferon Genes) agonist whose development was discontinued by Merck Serono SA. The absence of published preclinical or clinical studies prevents the creation of a detailed technical guide with quantitative data, specific experimental protocols, and visualizations as requested.

This document will instead provide a general overview of the known pharmacokinetic challenges and characteristics of STING agonists as a class of molecules, which may offer a contextual understanding for researchers and drug development professionals.

General Pharmacokinetic Profile of STING Agonists

STING agonists are a promising class of immunomodulatory agents for cancer therapy. However, their development has been hampered by significant pharmacokinetic challenges. Understanding these general properties is crucial for the design and interpretation of studies involving new chemical entities targeting the STING pathway.

Absorption

The absorption of STING agonists is highly dependent on their chemical structure and route of administration.

-

Cyclic Dinucleotides (CDNs): Natural and many synthetic CDN-based STING agonists exhibit poor oral bioavailability. This is due to their high polarity, negative charge, and susceptibility to enzymatic degradation in the gastrointestinal tract.

-

Non-CDN Small Molecules: While having the potential for better oral absorption, the development of potent and selective oral non-CDN STING agonists has been challenging.

For these reasons, the primary route of administration in preclinical and clinical studies for many STING agonists has been intratumoral injection to maximize local concentration and immune activation within the tumor microenvironment while minimizing systemic exposure and potential toxicity.

Distribution

The distribution of systemically administered STING agonists is often limited.

-

Poor Membrane Permeability: Many STING agonists, particularly CDNs, do not readily cross cell membranes to reach the cytosolic STING protein.[1] This limits their distribution into tissues and target cells.

-

Rapid Clearance: When administered intravenously, some STING agonists are rapidly cleared from circulation.[2]

-

Nanoparticle Delivery: To overcome these limitations, various drug delivery systems, such as nanoparticles, have been developed. Nanoencapsulation has been shown to improve the half-life and tumor accumulation of STING agonists like cGAMP.[1]

Metabolism

The metabolic stability of STING agonists is a key determinant of their pharmacokinetic profile.

-

Enzymatic Degradation: Endogenous CDNs are quickly metabolized by enzymes such as ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[2]

-

Structural Modifications: Synthetic STING agonists often incorporate chemical modifications to enhance their stability and resistance to enzymatic degradation, thereby prolonging their half-life.

Excretion

Detailed excretion pathways for most STING agonists are not well-characterized in publicly available literature. As with other small molecules, renal and hepatic routes are the anticipated primary pathways of elimination.

Experimental Protocols: A Generalized Approach

While specific protocols for this compound are unavailable, the following outlines a general experimental workflow for characterizing the ADME profile of a novel STING agonist.

Caption: Generalized workflow for preclinical ADME and pharmacokinetic assessment of a novel STING agonist.

STING Signaling Pathway

Activation of the STING pathway is the intended pharmacodynamic effect of this compound. The diagram below illustrates the canonical STING signaling cascade.

Caption: Simplified diagram of the cGAS-STING signaling pathway leading to Type I Interferon production.

References

Initial Toxicity Assessment of Mitoflaxone Sodium: A Methodological Framework

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, a comprehensive review of publicly available scientific literature and toxicology databases has revealed no specific preclinical or clinical toxicity data for mitoflaxone sodium (CAS RN: 87626-64-0). Information from PatSnap Synapse indicates that this compound, a stimulator of interferon genes (STING) agonist, was under development by Merck Serono for neoplasms but its development has been discontinued. The reasons for discontinuation have not been publicly disclosed.

This guide provides a detailed framework for the initial toxicity assessment of a novel compound such as this compound, outlining the standard experimental protocols and data presentation required for early-stage drug development. The methodologies and data tables presented herein are illustrative and based on general regulatory guidelines for preclinical safety evaluation.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance. The primary endpoint is typically the median lethal dose (LD50), which is the dose required to be lethal to 50% of the test population.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

This method is a stepwise procedure using a minimal number of animals to estimate the LD50.

-

Test System: Rodent (e.g., Sprague-Dawley rats), single sex (typically female as they are often more sensitive), 8-12 weeks old.

-

Administration: A single oral gavage of this compound, formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

-

Procedure:

-

A single animal is dosed at a starting dose level (e.g., 2000 mg/kg, based on OECD guidelines).

-

If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

-

If the animal does not survive, the next animal is dosed at a lower level.

-

This process is repeated until the stopping criteria are met (e.g., four reversals in outcome).

-

-

Observation Period: Animals are observed for clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded weekly.

-

Endpoint: The LD50 is calculated from the pattern of outcomes using the maximum likelihood method. All animals are subjected to a gross necropsy at the end of the study.

Data Presentation: Acute Toxicity

Table 1: Hypothetical Acute Oral Toxicity Data for this compound

| Parameter | Value | GHS Category |

| LD50 (Rat, oral) | Data Not Available | - |

| Clinical Signs | Data Not Available | - |

| Necropsy Findings | Data Not Available | - |

Genotoxicity Assessment

Genotoxicity assays are performed to identify substances that may induce genetic mutations or chromosomal damage. A standard battery of tests is typically required.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA).

-

Procedure:

-

The bacterial strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix from rat liver).

-

Positive and negative controls are run in parallel.

-

The mixture is plated on a minimal agar medium.

-

Plates are incubated for 48-72 hours.

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies (his+ or trp+) compared to the negative control.

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test

This assay assesses the potential of a substance to induce structural chromosomal damage in mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) with and without S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.

-

Cells are treated with a metaphase-arresting agent (e.g., colcemid).

-

Cells are harvested, fixed, and stained.

-

Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, deletions, translocations).

-

-

Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.

Data Presentation: Genotoxicity

Table 2: Hypothetical Genotoxicity Profile of this compound

| Assay | Test System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With & Without | Data Not Available |

| In Vitro Chromosomal Aberration | CHO Cells | With & Without | Data Not Available |

| In Vivo Micronucleus Test | Rodent Bone Marrow | N/A | Data Not Available |

Repeat-Dose Toxicity

These studies evaluate the effects of repeated exposure to a substance over a longer period (e.g., 28 or 90 days) to determine the No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 28-Day Oral Toxicity Study in Rodents

-

Test System: Rodents (e.g., Wistar rats), both sexes.

-

Administration: Daily oral gavage of this compound at three or more dose levels for 28 consecutive days. A control group receives the vehicle only.

-

Observations:

-

Daily: Clinical signs of toxicity.

-

Weekly: Body weight, food and water consumption.

-

At termination: Hematology, clinical chemistry, and urinalysis.

-

-

Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination of a comprehensive list of tissues from the control and high-dose groups is performed.

-

Endpoint: The NOAEL is the highest dose at which no substance-related adverse findings are observed.

Data Presentation: Repeat-Dose Toxicity

Table 3: Hypothetical 28-Day Repeat-Dose Toxicity Summary for this compound

| Parameter | Finding |

| NOAEL (Rat, oral, 28-day) | Data Not Available |

| Target Organs of Toxicity | Data Not Available |

| Key Hematology/Clinical Chemistry Changes | Data Not Available |

| Key Histopathological Findings | Data Not Available |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an initial preclinical toxicity assessment.

Signaling Pathway

This compound is identified as a STING (Stimulator of Interferon Genes) agonist. The STING pathway is a critical component of the innate immune system. The simplified diagram below outlines this signaling cascade.

Methodological & Application

Mitoflaxone sodium cell culture treatment protocol

Extensive searches for "Mitoflaxone sodium" have yielded insufficient information to generate the requested detailed application notes and protocols. The search results did not provide any specific cell culture treatment protocols, quantitative data, or established signaling pathways for this compound.

The primary findings associated with the search terms were:

-

Mitoflaxone: Identified as a STING (Stimulator of Interferon Genes) agonist, with its development noted as discontinued.[1]

-

This compound: A PubChem entry exists, providing basic chemical and physical properties, but no biological activity or experimental protocols are detailed.[2]

-

General Cell Culture Protocols: While general protocols for cell culture treatment are available, they are not specific to this compound and cannot be adapted without foundational data on the compound's mechanism of action and effective concentrations.[3][4][5][6]

-

Irrelevant Compounds: Searches also returned information on "Moxifloxacin," a fluoroquinolone antibiotic, and "Metolazone," a quinazoline diuretic, neither of which are chemically or functionally related to Mitoflaxone.[7][8][9][10]

Due to the lack of available scientific literature and experimental data on this compound, it is not possible to create the requested detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams. The obscurity of this compound in published research prevents the fulfillment of the core requirements of the request.

It is recommended to verify the name of the compound and to search for its non-salt form, "Mitoflaxone," which may yield more relevant, albeit still limited, information. Further investigation into alternative names or internal company documentation may be necessary to proceed with developing a treatment protocol.

References

- 1. Mitoflaxone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound | C17H11NaO4 | CID 23682652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labs.bio.unc.edu [labs.bio.unc.edu]

- 5. Influence on Mitochondria and Cytotoxicity of Different Antibiotics Administered in High Concentrations on Primary Human Osteoblasts and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nacalai.com [nacalai.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Metolazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Metolazone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mitoflaxone Sodium in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitoflaxone sodium, the sodium salt of Mitoflaxone (also known as Flavone-8-acetic acid or FAA), is a synthetic flavonoid that has demonstrated significant antitumor activity in preclinical murine models. Its mechanism of action is distinct from conventional cytotoxic agents and involves a complex interplay of vascular disruption and immune modulation. These application notes provide a summary of reported dosages, detailed experimental protocols for in vivo studies in animal models, and a visualization of its proposed signaling pathway.

Data Presentation: In Vivo Dosages of this compound (Flavone-8-acetic acid)

The following table summarizes the effective dosages of Flavone-8-acetic acid (FAA), the parent compound of this compound, used in various in vivo murine cancer models.

| Animal Model | Cancer Model | Dosage | Administration Route | Reference |

| Balb-c Mice | - | 100 mg/kg | Intravenous (i.v.) | [1] |

| Nude Mice | Human Tumor Xenografts | 100 mg/kg | Intravenous (i.v.) | [1] |

| Balb-c Mice | - | 300 mg/kg | Intravenous (i.v.) | [1] |

| Nude Mice | Human Tumor Xenografts | 300 mg/kg | Intravenous (i.v.) | [1] |

| C57/B1 Mice | Pancreatic Adenocarcinoma (PAN/03) | 180 mg/kg | Intravenous (i.v.) | [2] |

Experimental Protocols

Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical experiment to evaluate the antitumor activity of this compound in a subcutaneous pancreatic adenocarcinoma model in C57/B1 mice.[2]

Materials:

-

This compound (or Flavone-8-acetic acid)

-

Sterile saline for injection (0.9% NaCl)

-

PAN/03 pancreatic adenocarcinoma cells

-

C57/B1 mice (female, 8 weeks old)

-

Sterile syringes and needles (27G)

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Cell Culture and Implantation:

-

Culture PAN/03 cells in appropriate media until they reach the desired confluence.

-

Harvest and resuspend the cells in sterile saline at a concentration of 1 x 10^6 cells/100 µL.

-

Subcutaneously implant 100 µL of the cell suspension into the right flank of each C57/B1 mouse.

-

-

Animal Grouping and Treatment:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=10-15 mice per group).

-

Treatment Group: Prepare a fresh solution of this compound in sterile saline. Administer 180 mg/kg of this compound intravenously (i.v.) via the tail vein on days 3, 7, and 11 post-tumor implantation.[2]

-

Control Group: Administer an equivalent volume of sterile saline intravenously on the same schedule as the treatment group.

-

-

Tumor Measurement and Monitoring:

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor animal body weight and overall health throughout the experiment.

-

-

Endpoint and Data Analysis:

-

The experiment can be terminated when tumors in the control group reach a predetermined size or show signs of necrosis.

-

Euthanize all animals according to institutional guidelines.

-

Excise tumors and record their final weights.

-

Analyze the data by comparing tumor growth curves and final tumor weights between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

-

Pharmacokinetic Study in Mice

This protocol describes a pharmacokinetic study of Flavone-8-acetic acid (FAA) in Balb-c or nude mice.[1]

Materials:

-

Flavone-8-acetic acid (FAA)

-

Vehicle for injection (e.g., sterile saline)

-

Balb-c or nude mice (male)

-

Equipment for intravenous injection

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Analytical equipment for drug quantification (e.g., HPLC)

Procedure:

-

Dosing:

-

Prepare FAA solutions in the vehicle at concentrations suitable for administering doses of 100 mg/kg and 300 mg/kg.[1]

-

Administer the selected dose intravenously to the mice.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-injection).

-

Process the blood samples to obtain plasma and store them at -80°C until analysis.

-

-

Tissue Distribution (Optional):

-

At the final time point, euthanize the animals and collect various tissues (e.g., liver, small intestine, brain).[1]

-

Homogenize the tissues and process them for drug extraction and analysis.

-

-

Drug Quantification and Pharmacokinetic Analysis:

-

Quantify the concentration of FAA in plasma and tissue homogenates using a validated analytical method (e.g., HPLC).

-

Use pharmacokinetic software to calculate key parameters such as Area Under the Curve (AUC), clearance, and volume of distribution.

-

Mandatory Visualization

Caption: Experimental workflow for in vivo antitumor efficacy studies.

Caption: Proposed signaling pathway of this compound.

References

Application Notes and Protocols: Mitoflaxone Sodium Solution

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed protocols for the preparation and handling of solutions of Mitoflaxone sodium (C₁₇H₁₁NaO₄)[1][2], a sodium salt of Flavone-8-Acetic Acid[1]. Given its intended use in research, particularly as a potential STING (Stimulator of interferon genes) agonist[3], establishing consistent methods for solution preparation and understanding its stability are critical for reproducible experimental results. These guidelines cover the preparation of stock solutions, aqueous working solutions, and protocols for assessing short-term, freeze-thaw, and photostability. All data presented are hypothetical and intended to serve as a practical example for establishing in-house standards.

Introduction

This compound is an organic sodium salt with the IUPAC name sodium 2-(4-oxo-2-phenylchromen-8-yl)acetate[1]. As a derivative of flavone acetic acid, it belongs to a class of compounds investigated for their vascular-disrupting and immunomodulatory properties. Specifically, Mitoflaxone has been identified as a potential STING agonist, suggesting its role in activating innate immune responses[3]. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of solutions and a thorough understanding of the compound's stability under various experimental conditions. This note provides standardized procedures to ensure the integrity of this compound solutions for research applications.

Materials and Reagents

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

-

Phosphate-buffered saline (PBS), 10x, sterile

-

Sterile, deionized, nuclease-free water

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (NaOH), 1 M solution

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pH meter

-

Analytical balance

-

Spectrophotometer or HPLC system

-

Aluminum foil

Protocols

3.1 Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is a common practice for long-term storage.

-

Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh out approximately 3.02 mg of this compound powder (Molecular Weight: 302.26 g/mol )[1].

-

Solubilization: Add 1.0 mL of anhydrous DMSO to the tube.

-

Mixing: Cap the tube securely and vortex at medium speed for 1-2 minutes until the powder is completely dissolved. A clear, pale yellow solution should be observed.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile, light-protecting (amber or foil-wrapped) microcentrifuge tubes.

-

Long-Term Storage: Store the aliquots at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

3.2 Protocol 2: Preparation of Aqueous Working Solutions (e.g., 100 µM in PBS)

This protocol details the dilution of the DMSO stock into an aqueous buffer for immediate use in cell culture or other aqueous assays.

-

Thawing: Retrieve one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

Dilution: In a sterile conical tube, prepare the desired volume of 1x PBS (pH 7.4). For example, to make 10 mL of a 100 µM working solution, use 9.9 mL of 1x PBS.

-

Mixing: Add 100 µL of the 10 mM stock solution to the 9.9 mL of 1x PBS. This creates a 1:100 dilution. The final DMSO concentration will be 1%.

-

Homogenization: Cap the tube and mix thoroughly by inverting it 10-15 times or by gentle vortexing. Ensure the solution is clear before use.

-

pH Check (Optional but Recommended): Check the pH of the final working solution. Adjust if necessary with dilute HCl or NaOH, although dilution in a strong buffer like PBS should maintain the pH.

-

Use: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for extended periods unless stability data is available (see Section 4).

Stability Assessment Protocols

The following protocols are designed to determine the stability of this compound solutions under typical laboratory conditions. Stability can be assessed by measuring the remaining concentration of the parent compound using HPLC or by a functional assay. The guidelines from ICH and WHO for stability testing can be adapted for research purposes.[4][5]

4.1 Protocol 3: Short-Term Temperature Stability

-

Prepare a 100 µM working solution in 1x PBS as described in Protocol 2.

-

Aliquot the solution into three sets of tubes.

-

Store one set at 4°C (refrigerated), one set at 25°C (room temperature), and one set at 37°C (incubator). Protect all samples from light.

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.

-

Analyze the concentration of this compound immediately or store the sample at -80°C for later batch analysis.

4.2 Protocol 4: Freeze-Thaw Stability

-

Use several aliquots of the 10 mM DMSO stock solution.

-

Establish a baseline by analyzing one aliquot immediately (Cycle 0).

-

Subject the remaining aliquots to repeated freeze-thaw cycles. A single cycle consists of freezing at -20°C for at least 24 hours, followed by thawing at room temperature until just liquefied.

-

After 1, 3, and 5 cycles, remove an aliquot for analysis.

4.3 Protocol 5: Photostability

-

Prepare a 100 µM working solution in 1x PBS.

-

Aliquot the solution into two sets of clear tubes.

-

Wrap one set completely in aluminum foil to serve as the dark control.

-

Expose the unwrapped set to ambient laboratory light conditions (or a controlled light source).

-

At specified time points (e.g., 0, 1, 2, 4, 8 hours), take a sample from both the light-exposed and dark control groups for analysis.

Data Presentation (Hypothetical Data)

The following tables summarize expected outcomes from the stability studies.

Table 1: Solubility of this compound

| Solvent | Solubility (mg/mL) | Appearance |

|---|---|---|

| Water | ~1.5 | Clear, colorless |

| PBS (pH 7.4) | >10 | Clear, colorless |

| DMSO | >50 | Clear, pale yellow |

| Ethanol (95%) | ~5 | Clear, colorless |

Table 2: Short-Term Stability of this compound Solution (100 µM in PBS, pH 7.4)

| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (37°C) |

|---|---|---|---|

| 0 | 100.0 | 100.0 | 100.0 |

| 8 | 99.5 | 98.1 | 94.3 |

| 24 | 98.2 | 92.5 | 85.1 |

| 48 | 96.4 | 85.3 | 72.8 |

Table 3: Freeze-Thaw Stability of this compound Stock (10 mM in DMSO)

| Freeze-Thaw Cycles | % Remaining |

|---|---|

| 0 | 100.0 |

| 1 | 99.8 |

| 3 | 99.1 |

| 5 | 97.5 |

Table 4: Photostability of this compound Solution (100 µM in PBS)

| Time (hours) | % Remaining (Light Exposed) | % Remaining (Dark Control) |

|---|---|---|

| 0 | 100.0 | 100.0 |

| 2 | 91.3 | 99.6 |

| 4 | 84.5 | 99.2 |

| 8 | 75.1 | 98.9 |

Visualizations

Experimental Workflow Diagram

Hypothetical Signaling Pathway

Recommendations and Best Practices

-

Stock Solutions: For maximum stability, stock solutions should be prepared in anhydrous DMSO and stored in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation[6]. Based on the hypothetical data, up to 5 cycles may be acceptable.

-

Aqueous Solutions: Always prepare aqueous working solutions fresh for each experiment. Due to lower stability in aqueous buffers, especially at physiological temperatures (37°C), do not store them for more than a few hours.

-

Light Protection: this compound appears to be light-sensitive. All solutions, including stock and working solutions, should be stored in amber vials or tubes wrapped in aluminum foil to prevent photodegradation.

-

pH Considerations: As a sodium salt of a carboxylic acid, the solubility and stability of Mitoflaxone can be pH-dependent. It is recommended to use well-buffered solutions within a neutral pH range (e.g., 7.2-7.4) for consistent results.

-

Validation: The stability data presented here is illustrative. It is imperative that researchers perform their own stability studies under their specific experimental conditions and using their analytical methods of choice.[7]

References

- 1. This compound | C17H11NaO4 | CID 23682652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. Mitoflaxone - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. scribd.com [scribd.com]

- 5. database.ich.org [database.ich.org]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Mitoflaxone Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mitoflaxone sodium, a potent STING (Stimulator of Interferon Genes) agonist. The described protocol is suitable for the determination of this compound in bulk drug substance and can be adapted for formulation analysis. This document provides a comprehensive methodology, including sample preparation, chromatographic conditions, and data analysis. Additionally, a summary of the STING signaling pathway, the pharmacological target of Mitoflaxone, is provided for contextual understanding.

Introduction

This compound is a novel small molecule that has been identified as a direct agonist of the STING protein. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other pro-inflammatory cytokines. As a STING agonist, this compound holds significant therapeutic potential in immuno-oncology and as an adjuvant for vaccines.

Accurate and precise analytical methods are crucial for the quality control and characterization of this compound during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[1][2] This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.

Chemical Properties of this compound

| Property | Value |

| Chemical Name | Sodium 2-(4-oxo-2-phenyl-4H-chromen-8-yl)acetate |

| Molecular Formula | C₁₇H₁₁NaO₄ |

| Molecular Weight | 302.26 g/mol [3] |

| CAS Number | 87626-64-0[3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines the steps for the quantitative determination of this compound using RP-HPLC with UV detection.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (analytical grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Data acquisition and processing software.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 60% A / 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Preparation of Solutions

-

Mobile Phase: Prepare the mobile phase by mixing 600 mL of 0.1% phosphoric acid in water (Solvent A) with 400 mL of acetonitrile (Solvent B). Degas the mobile phase before use.

-

Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time, peak area reproducibility, tailing factor).

-

Inject the sample solution.

-

After all injections are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.

Data Analysis

The concentration of this compound in the sample can be calculated using the following formula:

Concentration (Sample) = (Peak Area (Sample) / Peak Area (Standard)) * Concentration (Standard)

Quantitative Data Summary

| Parameter | Specification |

| Retention Time (min) | ~ 4.5 |

| Linearity (r²) | > 0.999 |

| Range (µg/mL) | 10 - 150 |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Tailing Factor | < 1.5 |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

This compound and the STING Signaling Pathway

This compound acts as a direct agonist of the STING protein. The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. This dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][3] cGAMP binds to STING, an endoplasmic reticulum-resident protein, leading to its activation and translocation to the Golgi apparatus.[1] Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.[4] This cascade results in a robust innate immune response.

Caption: Simplified diagram of the STING signaling pathway activated by this compound.

References

Mass Spectrometry Analysis of Mitoflaxone Sodium: Application Notes and Protocols for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract